Tridecaprenyl diphosphate
Description
Properties
Molecular Formula |
C65H108O7P2 |
|---|---|
Molecular Weight |
1063.5 g/mol |
IUPAC Name |
phosphono [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+ |
InChI Key |
DZNALTJEOIIEJL-IBZXXNHPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways of Tridecaprenyl Diphosphate
Generation of Isoprenoid Precursors
The universal precursors for all isoprenoids, including tridecaprenyl diphosphate (B83284), are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon molecules are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govannualreviews.org The distribution of these pathways varies among different organisms; the MVA pathway is found in animals, fungi, archaea, and the cytosol of plants, while the MEP pathway is present in most bacteria, some parasites, and the plastids of plant cells. annualreviews.orgnih.gov
Mevalonate (MVA) Pathway Dynamics and Regulation
The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comwikipedia.org This is followed by the critical, rate-limiting step where HMG-CoA reductase reduces HMG-CoA to mevalonate. wikipedia.orgresearchgate.net Subsequently, a series of phosphorylation and decarboxylation reactions convert mevalonate into IPP. annualreviews.orgmetwarebio.com
The MVA pathway is subject to intricate regulation. A key control point is the transcriptional regulation of HMG-CoA reductase and other pathway enzymes through the activation of sterol regulatory element-binding proteins (SREBPs). wikipedia.org These intracellular sensors detect low cholesterol levels and stimulate endogenous production. wikipedia.org Further regulation occurs through controlling the rate of mRNA translation, degradation of the reductase enzyme, and phosphorylation. wikipedia.org
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA acetyltransferase | - | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.com |
| HMG-CoA synthase | - | Condenses acetoacetyl-CoA with another acetyl-CoA to form HMG-CoA. wikipedia.org |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. wikipedia.orgresearchgate.net |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. annualreviews.org |
| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. annualreviews.org |
| Mevalonate-5-diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to produce IPP. annualreviews.org |
Methylerythritol Phosphate (MEP) Pathway Mechanisms and Intermediates
The methylerythritol 4-phosphate (MEP) pathway provides an alternative route to IPP and DMAPP, particularly in bacteria, some parasites, and plant plastids. rsc.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govrsc.org DXP is then converted to MEP by DXP reductoisomerase (DXR). nih.govrsc.org A series of subsequent enzymatic steps, including cytidylation, phosphorylation, and cyclization, lead to the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). nih.govrsc.org The final steps involve the conversion of MEcDP to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP), and finally to a mixture of IPP and DMAPP. nih.gov
Metabolic regulation of the MEP pathway involves controlling the supply of carbon, ATP, and reducing power. rsc.org The intermediate MEcDP has been identified as a key regulatory molecule, potentially acting as a retrograde signal from plastids to the nucleus in plants and as a stress regulator in bacteria. rsc.orgrsc.org
Table 2: Key Intermediates of the Methylerythritol Phosphate (MEP) Pathway
| Intermediate | Abbreviation |
| 1-deoxy-D-xylulose 5-phosphate | DXP |
| Methylerythritol 4-phosphate | MEP |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-MEP |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcDP |
| (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate | HMBPP |
Isopentenyl Diphosphate and Dimethylallyl Diphosphate Interconversion
Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the fundamental building blocks for the synthesis of all isoprenoids. nih.govnih.gov While the MEP pathway can produce both IPP and DMAPP, the MVA pathway primarily yields IPP. annualreviews.orgnih.gov Therefore, the isomerization of IPP to the more electrophilic DMAPP is a crucial step. This reversible reaction is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govacs.orgnih.gov There are two structurally unrelated types of IDI, both of which catalyze the interconversion through a protonation-deprotonation mechanism. nih.govnih.gov
Enzymatic Condensation Reactions in Polyprenyl Diphosphate Synthesis
Once the five-carbon precursors, IPP and DMAPP, are available, the assembly of longer-chain polyprenyl diphosphates begins. This process involves a series of head-to-tail condensation reactions catalyzed by a class of enzymes known as prenyltransferases. umich.edu
Solanesyl-Diphosphate Synthase (EC 2.5.1.11) Catalysis of Tridecaprenyl Diphosphate Formation
The formation of this compound involves the sequential addition of isopentenyl diphosphate (IPP) units to a growing polyprenyl chain. Dodecaprenyl diphosphate serves as an intermediate in this process and is converted to this compound by the enzyme solanesyl-diphosphate synthase (EC 2.5.1.11). hmdb.ca In Arabidopsis thaliana, two solanesyl diphosphate synthase enzymes, SPS1 and SPS2, have been identified. SPS1 is involved in the biosynthesis of the ubiquinone side-chain, while SPS2 provides the precursor for the plastoquinone (B1678516) side-chains. kegg.jp The enzyme prefers geranylgeranyl diphosphate over farnesyl diphosphate as a substrate. uniprot.org
Role of Cis-Prenyltransferases, including Undecaprenyl-Diphosphate Synthase
Prenyltransferases are categorized as either cis- or trans-prenyltransferases based on the stereochemistry of the newly formed double bond. nih.govtandfonline.com Cis-prenyltransferases (cis-PTs) are responsible for synthesizing a wide range of polyprenyl diphosphates by catalyzing the consecutive condensation of IPP in a cis (Z) configuration onto an allylic diphosphate acceptor. nih.govresearchgate.netnih.gov
A well-characterized example of a cis-prenyltransferase is undecaprenyl-diphosphate synthase (UPPS), which catalyzes the formation of undecaprenyl diphosphate (C55) from farnesyl diphosphate (FPP) and eight molecules of IPP. nih.govtandfonline.comuniprot.orggenome.jp This C55 lipid carrier is essential for bacterial cell wall biosynthesis. nih.govtandfonline.com While bacterial UPPS is typically a homo-dimeric enzyme, recent studies have shown that mammalian, fungal, and long-chain plant cis-prenyltransferases are often heteromeric, composed of two distinct subunits. nih.govresearchgate.netnih.gov These enzymes play critical roles in processes like protein glycosylation by synthesizing the dolichol backbone. nih.govfrontiersin.org The study of these enzymes provides a model for understanding the synthesis of longer-chain polyprenyls like this compound.
Chain Elongation Mechanisms: From Shorter to Longer Prenyl Diphosphates
The synthesis of this compound is accomplished through the action of prenyltransferase enzymes, which catalyze the head-to-tail condensation of isopentenyl diphosphate (IPP) with an allylic prenyl diphosphate. nih.gov This chain elongation process is fundamental to the creation of the vast array of isoprenoid compounds found in nature. researchgate.net
The process begins with a short-chain allylic diphosphate, such as farnesyl diphosphate (FPP; C15) or geranylgeranyl diphosphate (GGPP; C20). nih.govmdpi.com The prenyltransferase enzyme facilitates the sequential addition of IPP molecules to this initial substrate. pnas.org For instance, an enzyme from Saccharomyces cerevisiae, dehydrodolichyl diphosphate synthase, is involved in the biosynthesis of various long-chain polyprenyl diphosphates, including this compound. ymdb.caymdb.caymdb.ca
The catalytic cycle involves the following key steps:
The allylic diphosphate substrate binds to the enzyme.
An IPP molecule then binds to an adjacent site.
A divalent cation, typically Mg2+, is crucial for the reaction, as it facilitates the departure of the diphosphate group from the allylic substrate, creating a carbocation. nih.govacs.org
The double bond of IPP performs a nucleophilic attack on this carbocation.
A proton is eliminated, forming a new, longer prenyl diphosphate that is five carbons longer than the starting molecule. tandfonline.com
This cycle repeats until the final chain length of C65 is achieved. The specific length of the final product is determined by the enzyme itself, which possesses a hydrophobic pocket or channel that accommodates the growing chain and dictates when elongation terminates. pnas.orgpnas.org Some enzymes exhibit broad product specificity; for example, a trans,polycis-polyprenyl diphosphate synthase can synthesize products up to C70, with dodecaprenyl diphosphate (C60) being a major product, but also producing this compound (C65). expasy.org In some cases, the ratio of substrates (IPP to the allylic primer) can influence the distribution of product chain lengths. pnas.orgnih.gov
| Enzyme Class | Initial Substrate (Allylic Diphosphate) | Elongating Substrate | Example Products |
|---|---|---|---|
| cis-Prenyltransferases | Farnesyl Diphosphate (FPP) | Isopentenyl Diphosphate (IPP) | Undecaprenyl Diphosphate (C55), Dodecaprenyl Diphosphate (C60), this compound (C65) |
| trans-Prenyltransferases | Dimethylallyl Diphosphate (DMAPP) | Isopentenyl Diphosphate (IPP) | Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), Geranylgeranyl Diphosphate (GGPP) |
Stereochemical Considerations in this compound Biosynthesis
The stereochemistry of the double bonds within the isoprenoid chain is a critical feature determined during biosynthesis. tandfonline.com Prenyltransferases are classified as either cis (Z) or trans (E) depending on the stereochemistry of the double bond formed during each IPP condensation. tandfonline.comwikipedia.org These two classes of enzymes are evolutionarily unrelated and have different protein folds. tandfonline.comwikipedia.org
trans-Prenyltransferases generate products with trans double bonds and are typically responsible for synthesizing shorter-chain isoprenoids up to C50. mdpi.commdpi.com
cis-Prenyltransferases (CPTs) catalyze the formation of cis double bonds and are generally responsible for synthesizing longer-chain polyprenols, often greater than C50. mdpi.comacs.orgmdpi.com
The biosynthesis of this compound involves cis-prenyltransferases. mdpi.com For example, undecaprenyl pyrophosphate synthase (UPPS), a well-studied bacterial CPT, catalyzes the consecutive condensation of eight IPP molecules onto FPP to produce C55 undecaprenyl diphosphate, with all newly formed bonds having cis stereochemistry. proteopedia.orgnih.gov The synthesis of the C65 this compound follows a similar mechanism, extending the chain further. An enzyme from Sulfolobus acidocaldarius, for instance, is a cis-polyprenyl diphosphate synthase that can produce various long-chain polyprenols. wikipedia.org Another enzyme, a trans,polycis-polyprenyl diphosphate synthase, uses (2Z,6E)-farnesyl diphosphate as a substrate to produce a range of products including di-trans,deca-cis-tridecaprenyl diphosphate. expasy.org
The enzyme's active site dictates this stereochemical outcome. In cis-prenyltransferases, the substrates are oriented in a way that leads to the removal of the pro-S proton from IPP's C2, resulting in a cis double bond in the elongated product. tandfonline.com This is in contrast to trans-prenyltransferases, where the pro-R proton is removed. tandfonline.com The crystal structures of CPTs, like undecaprenyl diphosphate synthase from E. coli, reveal a large hydrophobic cleft that binds the growing lipid chain and conserved residues that are critical for catalysis and stereochemical control. nih.govpnas.org
| Enzyme Type | Proton Removed from IPP | Resulting Double Bond Stereochemistry | Typical Product Chain Length |
|---|---|---|---|
| cis-Prenyltransferase | pro-S | cis (Z) | >C50 |
| trans-Prenyltransferase | pro-R | trans (E) | <C50 |
Metabolic Roles and Biological Significance of Tridecaprenyl Diphosphate
Tridecaprenyl Diphosphate (B83284) as a Key Metabolic Intermediate
The primary significance of tridecaprenyl diphosphate lies in its role as a building block for other vital compounds. It is synthesized from shorter polyprenyl diphosphates through the action of prenyltransferases, which sequentially add isopentenyl diphosphate units.
Precursor Role in Menaquinone-12 (Vitamin K2) Biosynthesis
This compound is a direct precursor in the biosynthesis of certain forms of menaquinone (Vitamin K2), a vital component of the electron transport chain in many bacteria. mdpi.comrsc.org Specifically, it is involved in the synthesis of menaquinones with a 13-isoprenyl-unit side chain (MK-13), and by extension, similar long-chain menaquinones like menaquinone-12 (MK-12).
The key enzymatic step involves the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase , also known as MenA. nih.govwikipedia.org This membrane-associated enzyme catalyzes the transfer of the tridecaprenyl group from this compound to the naphthoquinone ring of 1,4-dihydroxy-2-naphthoate (DHNA). nih.govgenome.jp This reaction results in the formation of 2-demethylmenaquinol-13, which is subsequently methylated to yield menaquinone-13. acs.org While the enzyme is often named for the specific length of the side chain it most commonly attaches in a given organism (e.g., octaprenyltransferase in E. coli), it is known to be flexible regarding the length of the polyprenyl diphosphate it can utilize as a substrate. wikipedia.orggenome.jp
| Reactants | Enzyme | Products |
| all-trans-Tridecaprenyl diphosphate | 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) | 2-demethylmenaquinol-13 |
| 1,4-dihydroxy-2-naphthoate (DHNA) | Diphosphate | |
| H+ | CO2 |
Table 1: Enzymatic reaction involving this compound in Menaquinone Biosynthesis. This table details the substrates and products of the reaction catalyzed by MenA, leading to a menaquinone precursor. acs.org
Involvement in Linoleate (B1235992) Biosynthesis Pathways
Metabolomic databases indicate that this compound, and its immediate precursor dodecaprenyl diphosphate, are intermediates in linoleate biosynthesis. However, the specific enzymatic pathways and mechanisms that directly involve a C65 compound like this compound in the synthesis of the C18 fatty acid, linoleic acid, are not extensively detailed in current scientific literature. The biosynthesis of linoleic acid is most commonly described as occurring via the desaturation of oleic acid by fatty acid desaturase enzymes. nih.gov The connection may be indirect, possibly through the complex interplay of lipid and isoprenoid metabolic networks.
Contribution to General Terpenoid Backbone and Quinone Biosynthesis
This compound is a component of the broader terpenoid backbone biosynthesis pathway. researchgate.net This pathway is responsible for creating a vast array of isoprenoid compounds, which are synthesized from the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Through the action of various prenyltransferases (polyprenyl diphosphate synthases), these C5 units are condensed to form chains of varying lengths, including geranyl diphosphate (C10), farnesyl diphosphate (C15), and longer chains like this compound (C65). ymdb.ca
These polyprenyl diphosphates serve as the foundation for numerous vital molecules. This compound's role in menaquinone synthesis places it squarely within the biosynthesis of terpenoid-quinones. acs.org These quinones, which include both menaquinones and ubiquinones (B1209410) (Coenzyme Q), are lipid-soluble molecules essential for electron transport in cellular respiration and, in some organisms, photosynthesis. mdpi.comoup.com
Cellular Localization and Subcellular Compartmentation of this compound Metabolism
The metabolism of this compound is compartmentalized within the cell, reflecting the localization of the enzymes responsible for its synthesis and consumption.
The synthesis of polyprenyl diphosphates occurs in various cellular compartments. In eukaryotes, the upstream enzymes of the isoprenoid pathway, such as farnesyl diphosphate synthase, have been localized to the cytoplasm and peroxisomes. frontiersin.org In humans, the all-trans-polyprenyl-diphosphate synthase complex, which synthesizes the long-chain precursors to ubiquinone, is located in the mitochondria. uniprot.orguniprot.org
The utilization of this compound in menaquinone biosynthesis occurs at the cell membrane. The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) is a membrane-associated protein. nih.govwikipedia.orggenome.jp This localization is logical, as the final product, menaquinone, is a lipid-soluble molecule that must be integrated into the membrane to function in the electron transport chain. rsc.org Therefore, this compound is synthesized, likely in the cytoplasm or mitochondria, and then travels to the cell membrane where it is attached to the DHNA head group.
| Metabolic Process | Enzyme(s) | Subcellular Location |
| Synthesis | Polyprenyl diphosphate synthases | Cytoplasm, Mitochondria frontiersin.orguniprot.orguniprot.org |
| Utilization (Menaquinone Biosynthesis) | 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) | Cell Membrane nih.govwikipedia.orggenome.jp |
Table 2: Subcellular Localization of this compound Metabolism. This table summarizes the cellular compartments where the synthesis and utilization of this compound primarily occur.
Interconnections with Broader Metabolic Networks
This compound metabolism does not occur in isolation but is intricately linked with other major metabolic pathways within the cell, most notably lipid metabolism.
Linkages to Lipid Metabolism Pathways
The connection between this compound and lipid metabolism is fundamental. Isoprenoids, including this compound, are themselves lipid molecules. The biosynthesis of both fatty acids (the building blocks of many lipids) and isoprenoids draws from the central carbon metabolism, creating a direct metabolic link.
Furthermore, the end-products of pathways involving this compound, such as menaquinones, are lipid-soluble quinones. These molecules function within the lipid bilayer of cellular membranes, participating in electron transport chains alongside other lipid-associated components. rsc.org Dysregulation in the biosynthesis of these quinones can impact cellular energy production. Metabolomics studies have identified this compound in analyses of metabolic disorders, such as liver cirrhosis, highlighting its role within the complex network of lipid and energy metabolism. acs.org The health of these pathways is interconnected, as disorders in lipid metabolism are often associated with a range of diseases.
Relationship with Cell Wall Synthesis Intermediates in Prokaryotes
In prokaryotes, the synthesis of the cell wall, particularly the peptidoglycan layer, is critically dependent on a lipid carrier molecule that transports hydrophilic precursors across the hydrophobic cell membrane. nih.govinternationalscholarsjournals.com The universally recognized lipid carrier for this process is undecaprenyl phosphate (B84403) (C55-P), derived from the dephosphorylation of undecaprenyl diphosphate (C55-PP). nih.govnih.govnih.gov
The process begins in the cytoplasm where undecaprenyl diphosphate synthase (UppS) catalyzes the condensation of eight molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to form C55-PP. nih.govnih.gov This C55-PP is then dephosphorylated to the active carrier, C55-P. frontiersin.org This carrier molecule is essential for the formation of key cell wall synthesis intermediates:
Lipid I: Formed when the enzyme MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to undecaprenyl phosphate (C55-P). nih.gov
Lipid II: Formed when the enzyme MurG adds an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to Lipid I. nih.gov
Lipid II is then translocated across the plasma membrane, where the disaccharide-peptide subunit is incorporated into the growing peptidoglycan chain, releasing undecaprenyl diphosphate (C55-PP) for recycling back into C55-P. frontiersin.org
While undecaprenyl diphosphate is established as the central lipid carrier in bacterial cell wall biosynthesis, a direct, analogous role for this compound (C65-PP) is not documented in the available scientific literature. Long-chain polyprenyl phosphates are conserved across life and act as glycan carriers, but bacteria specifically exploit the C55 version for peptidoglycan synthesis. nih.govoup.com
Enzymology and Structural Biology of Enzymes Interacting with Tridecaprenyl Diphosphate
Mechanistic Studies of Tridecaprenyl Diphosphate-Generating Enzymes
The generation of tridecaprenyl diphosphate (B83284) is a multi-step enzymatic process involving the repeated addition of C5 isoprene (B109036) units. Understanding the catalytic mechanisms, active site architecture, and reaction intermediates is fundamental to comprehending its biosynthesis.
Polyprenyl diphosphate synthases catalyze the chain elongation of isoprenoids through a series of condensation reactions. wikipedia.orgebrary.net The fundamental reaction involves the head-to-tail condensation of an allylic diphosphate (the primer) with a molecule of isopentenyl diphosphate (IPP), the basic C5 building block. acs.orgnih.gov This process is repeated iteratively to achieve the final chain length of the polyprenyl diphosphate.
The catalytic cycle can be summarized in the following key steps:
Binding of Substrates: The enzyme first binds the allylic diphosphate substrate in one site and an IPP molecule in an adjacent site. Divalent metal ions, typically Mg²⁺ or Mn²⁺, are essential cofactors for this process. nih.govproteopedia.org
Ionization: The metal ions facilitate the ionization of the allylic diphosphate, leading to the departure of the diphosphate group and the formation of a highly reactive allylic carbocation intermediate. researchgate.net
Condensation: The C4 of the bound IPP molecule performs a nucleophilic attack on the C1 of the allylic carbocation, forming a new carbon-carbon bond. acs.org
Proton Elimination: A proton is eliminated from the C2 of the newly added isoprene unit, which re-establishes a double bond and forms an elongated allylic diphosphate product.
Product Release/Translocation: The newly synthesized, longer-chain allylic diphosphate can either be released from the active site or translocated within the site to serve as the new primer for the next condensation reaction with another IPP molecule. This cycle repeats until the specific chain length, such as the 13 isoprene units of this compound, is reached.
Prenyltransferases are broadly classified as cis (or Z) or trans (or E) based on the stereochemistry of the double bond formed during the condensation reaction. wikipedia.org The synthesis of this compound involves cis-prenyltransferases, which are evolutionarily distinct from their trans counterparts. wikipedia.org
The active site of polyprenyl diphosphate synthases is a hydrophobic cavity or channel designed to accommodate the growing isoprenoid chain. The architecture of this site is a key determinant of the final product chain length.
Key features of the active site include:
Two Aspartate-Rich Motifs: Virtually all polyprenyl synthetases contain two highly conserved aspartate-rich domains, often referred to as FARM (First Aspartate-Rich Motif) and SARM (Second Aspartate-Rich Motif). wikipedia.orgproteopedia.org These motifs, with consensus sequences like DDxx(xx)D, are located on opposite sides of the active site cavity and are crucial for binding the divalent metal ions and the pyrophosphate moieties of both the allylic and homoallylic (IPP) substrates. proteopedia.org
Hydrophobic Residues: The active site is lined with bulky hydrophobic amino acid residues. These residues are thought to act as a "molecular ruler" or "clamp," sterically hindering the elongation process beyond a certain chain length and thus controlling the final size of the polyprenyl product.
Allylic and Homoallylic Substrate Binding Sites: The active site contains two distinct but adjacent regions for binding the allylic primer (S1 site) and the incoming IPP molecule (S2 site). acs.orgproteopedia.org The proper positioning of these two substrates is essential for catalysis.
The precise mechanism for chain length determination is a subject of ongoing research, but it is believed to be controlled by the specific amino acid composition and the resulting volume and shape of the active site cavity.
The catalytic mechanism of polyprenyl diphosphate synthases proceeds through a series of high-energy carbocationic intermediates. researchgate.net The enzyme's active site plays a critical role in stabilizing these transient species to lower the activation energy of the reaction.
The stabilization is achieved through several means:
Counter-Ion Pairing: The negatively charged diphosphate anion, which departs from the allylic substrate, remains complexed with the Mg²⁺ ions within the active site. This diphosphate-metal ion complex acts as a counter-ion, helping to stabilize the positive charge of the carbocation intermediate.
Cation-π Interactions: Aromatic amino acid residues (such as Phenylalanine, Tyrosine, or Tryptophan) within the active site can interact with the positively charged carbocation through cation-π interactions, further distributing and stabilizing the charge.
Conformational Control: The enzyme binds the flexible isoprenoid chain in a specific conformation that is optimal for the cyclization-like condensation reaction, preventing the carbocation from reacting with water or undergoing unwanted side reactions.
Studies using substrate analogs and computational modeling have been instrumental in elucidating the nature of these transition states and the importance of the enzyme's architecture in guiding the reaction pathway efficiently and specifically.
Structural Characterization of Key Biosynthetic Enzymes
Each monomer generally consists of a bundle of alpha-helices that form the core of the enzyme. mdpi.com The active site is located in a large central cavity or funnel-shaped pocket formed at the interface of these helices. mdpi.com
Key Structural Insights:
Dimeric Assembly: The dimeric nature of these enzymes is often essential for creating the complete, functional active site.
Substrate Binding: Crystal structures of enzymes co-crystallized with substrates, products, or inhibitors have confirmed the location of the allylic and homoallylic binding sites and the critical role of the aspartate-rich motifs in coordinating with the diphosphate groups via magnesium ions. mdpi.com
Conformational Changes: Structural analyses suggest that these enzymes undergo conformational changes during the catalytic cycle, which may be important for substrate binding, product elongation, and final product release. frontiersin.org
The table below summarizes representative structural data for prenyltransferases, illustrating the common methods and resolutions achieved for this class of enzymes.
| Enzyme/Complex | Organism | Technique | Resolution (Å) | PDB ID |
|---|---|---|---|---|
| Farnesyl Diphosphate Synthase (FPPS) | Homo sapiens | X-ray Crystallography | 2.10 | 4H5E |
| Undecaprenyl Diphosphate Synthase (UPPS) | Escherichia coli | X-ray Crystallography | 1.80 | 1X08 |
| Geranylgeranyltransferase type I (GGTase-I) | Rattus norvegicus | X-ray Crystallography | 2.65 | 1N4P |
| Macrophomene Synthase Prenyltransferase Domain | Macrophoma phaseolina | Cryo-Electron Microscopy | 3.10 | 7WIJ |
| Phomopsis amygdali Fusicoccadiene Synthase (PaFS) Prenyltransferase Domain | Phomopsis amygdali | Cryo-Electron Microscopy | 9.4 | EMD-22488 |
This table presents examples of structures determined for various prenyltransferases, which share mechanistic and structural similarities with the enzymes responsible for this compound synthesis.
Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme. nih.govpurdue.edu By changing a single amino acid and observing the effect on enzyme activity, researchers can identify residues critical for substrate binding, catalysis, and product chain-length determination.
Key Findings from Mutagenesis Studies:
Aspartate-Rich Motifs: Mutating the aspartate residues in the FARM and SARM motifs typically leads to a drastic reduction or complete loss of enzymatic activity, confirming their essential role in binding the Mg²⁺-diphosphate complexes of the substrates.
Active Site Hydrophobicity: Altering the bulky hydrophobic residues that line the active site can have a dramatic effect on the length of the final product. Replacing a large amino acid with a smaller one can sometimes result in the synthesis of longer-chain polyprenols, while the reverse substitution can lead to shorter products. nih.gov This provides strong evidence for the "molecular ruler" hypothesis.
Aromatic Residues: Mutagenesis of aromatic residues near the allylic binding site can impact the enzyme's ability to stabilize the carbocation intermediate, often leading to reduced catalytic efficiency.
The table below provides examples of mutagenesis studies on terpene synthases (a related class) and their observed effects, illustrating the types of insights gained from such experiments.
| Enzyme | Residue(s) Mutated | Location/Role | Observed Effect on Function |
|---|---|---|---|
| Sestermobaraene Synthase (SmTS1) | G184L | Active Site Contouring | Disrupted sesterterpene (C25) synthesis, supporting the role of active site size in accommodating the substrate. nih.gov |
| Type III Polyketide Synthases | Catalytic Cysteine to Serine | Catalytic Active Site | Slowed the overall progress of the reaction. purdue.edu |
| Type III Polyketide Synthases | Catalytic Cysteine to Glutamine | Catalytic Active Site | Abolished carbon-carbon bond formation. purdue.edu |
| Influenza Polymerase | PB1 L675/N676, PB2 R38 | Template Interaction | Mutations influenced transcription and replication activities, showing distinct functional roles. nih.gov |
This table highlights how specific amino acid changes can alter enzyme function, providing a powerful tool for understanding the catalytic mechanisms of synthases.
Protein Dynamics and Conformational Changes During Catalysis
The catalytic cycle of enzymes that synthesize and utilize this compound, such as cis-prenyltransferases, is intrinsically linked to significant protein dynamics and conformational changes. These structural fluctuations are not mere random motions but are essential for substrate binding, catalysis, and product release. The dynamic nature of these enzymes allows them to accommodate the growing isoprenoid chain and facilitate the sequential condensation of isopentenyl diphosphate (IPP) units.
Recent studies combining X-ray crystallography, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and molecular dynamics simulations have provided insights into these dynamic processes. For instance, the human cis-prenyltransferase (hcis-PT), a heterodimeric complex responsible for synthesizing long-chain isoprenoids, exhibits localized flexibility at the active site in its apo form. However, upon substrate binding, widespread stabilization occurs throughout the enzyme complex, indicating a significant conformational shift. This substrate-induced change is crucial for positioning the substrates correctly for catalysis.
A key feature of long-chain cis-prenyltransferases is the presence of a hydrophobic tunnel. During catalysis, it is hypothesized that a conformational change is necessary to displace a coil from this tunnel, allowing for the proper elongation of the polyprenyl chain. yale.edu The active site of these enzymes is often divided into two distinct sites: S1, which binds the allylic diphosphate primer, and S2, which binds IPP. nih.gov The catalytic cycle involves the hydrolysis of the diphosphate group of the allylic primer, leading to a carbocation intermediate that then condenses with IPP. This cycle repeats, with the elongating chain likely being inserted directly into the adjacent membrane, a process that uncouples the active site volume from the final product length. nih.gov
Substrate-induced conformational changes are a common feature among prenyltransferases and are considered essential for the catalytic activity of cis-prenyltransferases like undecaprenyl pyrophosphate synthase (UPPs). The binding of substrates triggers a conformational change that sequesters the hydrophobic active site from the solvent, creating an environment conducive to the stabilization of reactive carbocation intermediates.
Regulation of Enzyme Activity and Pathway Flux
The biosynthesis and utilization of this compound are tightly regulated to meet the cell's metabolic demands while avoiding wasteful overproduction. This regulation occurs at multiple levels, including transcriptional and translational control, post-translational modifications, and metabolic feedback mechanisms. These regulatory processes ensure that the flux through the isoprenoid pathway is finely tuned to the requirements for the synthesis of various essential molecules.
Transcriptional and Translational Control Mechanisms
The expression of genes encoding the enzymes involved in this compound synthesis is subject to transcriptional regulation. For example, the human gene PDSS2, which encodes a subunit of decaprenyl diphosphate synthase, is regulated by the transcription factor Sp1. nih.gov The expression levels of PDSS2 have been shown to be downregulated in certain types of cancer, and this downregulation is sometimes associated with hypermethylation of the gene's promoter region. nih.gov This indicates that epigenetic modifications can also play a role in controlling the expression of these enzymes.
Furthermore, the expression of genes involved in the broader isoprenoid pathway can be influenced by cellular stress responses. For instance, the unfolded protein response can induce the expression of genes involved in N-glycosylation, which utilizes dolichol, a long-chain polyprenol derived from precursors like this compound. nih.gov This suggests a coordinated transcriptional response to cellular conditions that require an increased synthesis of these molecules. In some organisms, multiple splice variants of the genes encoding these enzymes exist, which can lead to the production of different protein isoforms with potentially distinct properties or localizations. atlasgeneticsoncology.org
Post-Translational Modifications Affecting Enzyme Activity
Post-translational modifications (PTMs) are crucial for regulating the activity of a wide array of enzymes, including those involved in the metabolism of this compound. PTMs can alter an enzyme's catalytic efficiency, stability, subcellular localization, and interactions with other proteins. wikipedia.orgnews-medical.net
Common PTMs that can affect enzyme activity include:
Phosphorylation: The addition of a phosphate (B84403) group can induce conformational changes in a protein, often switching it between an active and an inactive state. news-medical.net This reversible modification is a key mechanism for rapid cellular signaling.
Glycosylation: The attachment of sugar moieties can influence protein folding, stability, and trafficking. wikipedia.org
Ubiquitination: The addition of ubiquitin can target a protein for degradation or modulate its activity.
Acetylation and Methylation: These modifications, particularly of histones, can regulate gene expression, but they can also occur on metabolic enzymes to directly influence their function. news-medical.net
Lipidation: The attachment of lipid molecules, such as prenylation, can anchor a protein to a membrane, which is particularly relevant for enzymes that synthesize hydrophobic molecules like this compound. news-medical.net
While specific PTMs for this compound-metabolizing enzymes are not extensively documented, the general principles of PTM-mediated regulation are expected to apply. For instance, the activity of the human cis-prenyltransferase complex is dependent on the proper assembly of its subunits, a process that can be influenced by factors affecting protein folding and modification. nih.gov
Feedback Inhibition and Allosteric Regulation in Isoprenoid Pathways
Feedback inhibition is a key mechanism for regulating metabolic pathways, where the end product of the pathway inhibits an early enzymatic step. In the context of isoprenoid biosynthesis, polyisoprenyl pyrophosphates can down-regulate their own synthesis. For example, geranylgeranyl pyrophosphate (GGPP) has been shown to inhibit its own synthesis from mevalonate (B85504) without affecting the synthesis of its precursor, farnesyl diphosphate (FPP). nih.gov Similarly, FPP can inhibit its own formation. nih.gov This feedback control helps to maintain appropriate levels of these isoprenoid precursors in the cell. nih.gov
Allosteric regulation, where a molecule binds to a site on the enzyme other than the active site to modulate its activity, is another critical control mechanism. Allosteric sites have been identified in enzymes structurally related to those involved in this compound synthesis. nih.govumass.edu For instance, inhibitors have been discovered that bind to an allosteric site on undecaprenyl pyrophosphate synthase, adjacent to the substrate-binding site, and effectively block the enzyme's activity. The human cis-prenyltransferase complex is allosterically regulated by its non-catalytic subunit, which dramatically enhances the activity of the catalytic subunit.
Table of Research Findings on Enzyme Regulation in Isoprenoid Pathways
| Regulatory Mechanism | Enzyme/Pathway Studied | Key Findings |
| Transcriptional Control | Human PDSS2 (decaprenyl diphosphate synthase subunit) | Regulated by the Sp1 transcription factor; promoter hypermethylation can lead to downregulation. nih.gov |
| Feedback Inhibition | Polyisoprenyl pyrophosphate synthesis from mevalonate | GGPP inhibits its own synthesis; FPP also exhibits feedback inhibition of its own formation. nih.gov |
| Allosteric Regulation | Human cis-prenyltransferase (hcis-PT) | The non-catalytic subunit NgBR allosterically enhances the activity of the catalytic DHDDS subunit. |
| Allosteric Inhibition | Streptococcus pneumoniae Undecaprenyl Pyrophosphate Synthase (UPPs) | A small molecule inhibitor was found to bind to an allosteric site adjacent to the FPP binding site. |
Advanced Research Methodologies and Applications Involving Tridecaprenyl Diphosphate
Metabolic Engineering for Enhanced Tridecaprenyl Diphosphate (B83284) Pathway Products
Metabolic engineering offers a powerful toolkit to enhance the production of tridecaprenyl diphosphate and other valuable polyprenoids in microbial systems. By rationally modifying cellular metabolism, researchers can redirect carbon flux towards the desired products, thereby increasing yields and productivity.
Strategies for Modulating Precursor Flux (MVA and MEP Pathways)
All isoprenoids, including this compound, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In nature, two primary pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. nih.govresearchgate.net Enhancing the metabolic flux through these pathways is a cornerstone strategy for overproducing isoprenoids. researchgate.net
Key strategies to modulate precursor flux include:
Downregulation of Competing Pathways: Carbon flux can be diverted to other metabolic pathways, reducing the pool of precursors available for isoprenoid synthesis. For instance, in microbial hosts, pathways leading to the formation of acetate (B1210297) or other fermentation byproducts can be downregulated or knocked out to conserve carbon for the MVA or MEP pathways.
Balancing Pathway Expression: The expression of all enzymes within the MVA or MEP pathway must be carefully balanced. Overexpressing a single enzyme can sometimes lead to the accumulation of toxic intermediates. Therefore, engineering efforts often involve tuning the expression levels of multiple pathway genes using promoters of varying strengths.
Table 1: Key Enzymes in Precursor Biosynthesis Pathways Targeted for Metabolic Engineering
| Pathway | Enzyme | Gene (Example) | Function | Engineering Strategy |
|---|---|---|---|---|
| MVA | HMG-CoA Reductase | HMGR | Rate-limiting step; converts HMG-CoA to mevalonate. biorxiv.org | Overexpression |
| MVA | Mevalonate Kinase | MVK | Phosphorylates mevalonate. | Overexpression |
| MEP | DXS Synthase | dxs | First committed step; condenses pyruvate (B1213749) and GAP. researchgate.net | Overexpression |
| MEP | DXR Reductoisomerase | dxr | Reduces and isomerizes DXP to MEP. researchgate.net | Overexpression |
| MEP | IspH Reductase | ispH | Final step; converts HMBPP to IPP and DMAPP. nih.gov | Overexpression |
Heterologous Expression of this compound Synthases
The final step in the biosynthesis of this compound is the sequential condensation of IPP units onto an allylic diphosphate primer, a reaction catalyzed by an isoprenyl diphosphate synthase (IDS). These enzymes, also known as prenyltransferases, determine the final chain length of the polyprenyl diphosphate. ebi.ac.uk To produce this compound in a non-native host, the gene encoding the specific this compound synthase must be introduced and functionally expressed.
Successful heterologous expression involves several key considerations:
Codon Optimization: The codon usage of the synthase gene from its native organism may not be optimal for the chosen microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae). Codon optimization, which involves replacing rare codons with more frequently used ones in the host, can significantly improve protein translation and functional expression levels. nih.gov
Promoter and Vector Selection: The choice of expression vector and promoter is critical for tuning the level of synthase expression. A strong, inducible promoter allows for high-level protein production at the desired time in the fermentation process, which can help mitigate the metabolic burden on the host during its growth phase.
Subunit Composition: Some prenyltransferases are heterodimeric, requiring the co-expression of both a large and a small subunit to be fully active or to have altered product specificity. nih.gov For example, some geranyl(geranyl) diphosphate synthases require a small subunit to enhance catalytic efficiency and shift product formation. nih.gov
Protein Solubility and Folding: Large enzymes like polyprenyl synthases can sometimes misfold or form insoluble inclusion bodies when overexpressed in a heterologous host. Strategies to improve solubility include co-expression with molecular chaperones, lowering induction temperatures, or fusing the synthase to a highly soluble protein partner.
Optimization of Microbial Hosts for Polyprenoid Production
The choice and subsequent engineering of the microbial host are crucial for creating an efficient cellular factory for polyprenoid production. nih.govnih.gov While native producers can be engineered, common industrial hosts like E. coli and S. cerevisiae are often preferred due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.gov
Optimization strategies for the host organism include:
Enhancing Precursor Supply: Beyond engineering the MVA or MEP pathways, modifications to central carbon metabolism can increase the availability of key precursors like acetyl-CoA, pyruvate, and glyceraldehyde-3-phosphate (GAP). nih.gov For example, engineering the pentose (B10789219) phosphate (B84403) pathway can boost the supply of these precursors. nih.govunl.edu
Reducing Metabolic Burden: The production of a non-native compound at high levels imposes a significant metabolic burden on the host cell, diverting resources from essential processes like growth. nih.gov Strategies to manage this burden include using inducible promoters to separate the growth phase from the production phase and engineering microbial consortia where the metabolic pathway is split between two or more strains. nih.gov
Improving Tolerance to Products: High concentrations of some isoprenoids can be toxic to microbial cells. Adaptive laboratory evolution or rational engineering can be used to develop host strains with improved tolerance to the final product or pathway intermediates.
Process Optimization: Fermentation conditions such as temperature, pH, aeration, and nutrient feeding strategies must be optimized to maximize both cell growth and product yield in bioreactors. mdpi.com
Analytical Approaches for this compound and Related Metabolites
Accurate detection and quantification of this compound and its precursors are essential for evaluating the success of metabolic engineering strategies and for fundamental studies of isoprenoid metabolism. The phosphorylated and lipophilic nature of these compounds requires sophisticated analytical techniques.
High-Resolution Mass Spectrometry in Metabolomics (e.g., Orbitrap, UPLC-Q-Exactive)
High-resolution mass spectrometry (HRMS) has become an indispensable tool for metabolomics, offering exceptional sensitivity and mass accuracy for identifying and quantifying metabolites in complex biological samples. nih.gov
UPLC-Q-Exactive Orbitrap MS: This platform combines the superior separation power of Ultra-Performance Liquid Chromatography (UPLC) with the high resolution and mass accuracy of a Q-Exactive Orbitrap mass spectrometer. researchgate.netmdpi.com This combination is highly effective for analyzing isoprenoid diphosphates. nih.gov The UPLC system provides rapid and efficient separation of structurally similar isoprenoids, while the Orbitrap analyzer can determine the mass of a molecule with very high precision (typically <5 ppm error), enabling confident identification based on its elemental formula. mdpi.comnih.gov The system can be operated in targeted selected ion monitoring (tSIM) mode to enhance sensitivity for specific known compounds like this compound. nih.gov
Metabolite Identification: Identification is achieved by matching the accurate mass and retention time of an analyte to an authentic standard. mdpi.com In the absence of a standard, HRMS/MS (tandem mass spectrometry) can be used to fragment the molecule and analyze its fragment ions, providing structural information that aids in putative identification. mdpi.com
Quantitative Analysis: HRMS allows for accurate quantification of isoprenoid pathway intermediates. nih.gov Stable-isotope-labeled internal standards can be used to correct for variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. nih.gov
Table 2: Comparison of Mass Spectrometry Techniques for Isoprenoid Analysis
| Technique | Resolution | Key Advantage | Application for this compound |
|---|---|---|---|
| UPLC-Q-Exactive Orbitrap | Very High (e.g., >70,000) nih.gov | High mass accuracy, sensitivity, confident formula determination. researchgate.net | Ideal for both targeted quantification and untargeted metabolomics of pathway intermediates. nih.govnih.gov |
| HPLC-MS/MS (Tandem MS) | Lower | High selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov | Excellent for routine, high-throughput quantification of known isoprenoid precursors. researchgate.net |
Chromatographic Separation Techniques (e.g., HPLC, GC) for Isoprenoids
Chromatography is the primary method for separating complex mixtures of isoprenoids prior to their detection. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the specific properties of the analytes.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing phosphorylated and long-chain isoprenoids like this compound. mdpi.com These compounds are polar and not sufficiently volatile for GC analysis. researchgate.net
Reverse-Phase HPLC: C18 columns are commonly used, but for separating long-chain, highly hydrophobic isoprenoids, C30 columns are often superior. researchgate.net A C30 stationary phase provides better shape selectivity for long, rigid molecules. researchgate.net
Detection: When coupled with mass spectrometry (LC-MS), HPLC provides both separation and identification. Alternatively, photodiode array (PDA) detectors can be used for isoprenoids with chromophores, such as carotenoids. researchgate.netresearchgate.net
Gas Chromatography (GC): GC is generally used for smaller, more volatile isoprenoids like monoterpenes and sesquiterpenes. mdpi.com To analyze larger or phosphorylated isoprenoids by GC, a chemical derivatization step is required. This typically involves enzymatic dephosphorylation to convert the diphosphates into their corresponding alcohols, followed by silylation to increase their volatility. mdpi.com While this adds complexity to sample preparation, GC coupled with mass spectrometry (GC-MS) offers excellent separation and established mass spectral libraries for identification. mdpi.com However, due to its thermal instability and large size, direct analysis of this compound by GC is not feasible. researchgate.net
Isotopic Labeling and Flux Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms from precursor molecules into a final product. nih.gov In the context of this compound, stable isotopes such as ¹³C, ²H, or ¹⁵N are introduced into simple carbon sources like glucose or pyruvate. mdpi.com These labeled precursors are then metabolized by the organism through foundational isoprenoid biosynthesis pathways—either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway—which produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org The sequential condensation of these C5 units by a specific polyprenyl diphosphate synthase results in the formation of ¹³C-labeled this compound.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect the position and extent of isotope incorporation. uab.edu This information reveals the specific biosynthetic pathway utilized and the contribution of different precursors to the final molecule.
Metabolic Flux Analysis (MFA) extends this approach by using the isotopic labeling data to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.commdpi.com By measuring the distribution of isotopic patterns in this compound and its intermediates, researchers can build computational models to estimate the flow of carbon through the entire isoprenoid network. nih.gov This allows for the identification of rate-limiting steps, metabolic bottlenecks, and key regulatory points in the synthesis of this compound, providing critical insights into how its production is controlled in response to genetic or environmental changes. nih.gov
Table 1: Applications of Isotopic Labeling in this compound Research
| Isotope | Labeled Precursor | Analytical Technique | Research Application |
|---|---|---|---|
| ¹³C | [U-¹³C]-Glucose | GC-MS, LC-MS | Tracing carbon backbone formation; determining pathway utilization (MEP vs. MVA). |
| ²H (D) | ²H₂O, [¹-²H]-Glucose | NMR, MS | Investigating stereochemical aspects of enzymatic reactions in the biosynthetic pathway. |
| ¹⁵N | ¹⁵NH₄Cl | LC-MS | Studying the integration of nitrogen metabolism with isoprenoid synthesis, particularly in the context of downstream modifications or regulatory molecules. |
| ³¹P | Labeled Phosphate | NMR | Directly observing the diphosphate moiety and its enzymatic transformations. |
Systems Biology and Omics Integration
A systems biology approach provides a holistic view of how this compound biosynthesis is integrated within the broader biological network of an organism. This is achieved by combining multiple high-throughput 'omics' datasets.
The integration of metabolomics, transcriptomics, and proteomics offers a multi-layered understanding of the regulation of this compound synthesis. nih.govmaastrichtuniversity.nl
Transcriptomics (e.g., RNA-seq) quantifies the expression levels of all genes, including those encoding the enzymes of the MVA or MEP pathways and the specific this compound synthase. This reveals the genetic potential and transcriptional regulation under different conditions. frontiersin.org
Proteomics measures the abundance of the translated proteins, providing a more direct look at the enzymatic machinery available for synthesis. This can uncover post-transcriptional regulation.
Metabolomics directly measures the concentration of this compound, its precursors (like IPP and DMAPP), and other related metabolites, reflecting the actual biochemical output of the pathway. nih.gov
By integrating these datasets, researchers can construct a comprehensive model of the pathway. mdpi.com For example, an increase in the transcript for a this compound synthase (transcriptomics) that correlates with an increase in the enzyme's abundance (proteomics) and a subsequent rise in this compound levels (metabolomics) would confirm a transcriptional regulatory mechanism. Conversely, if enzyme levels remain constant while the metabolite level changes, it might point to allosteric regulation or changes in substrate availability.
Table 2: Hypothetical Integrated Omics Study of this compound Synthesis
| Condition | Transcriptomics Finding (Gene: trpS) | Proteomics Finding (Enzyme: Tridecaprenyl-PP Synthase) | Metabolomics Finding (Metabolite: Tridecaprenyl-PP) | Inferred Regulation |
|---|---|---|---|---|
| Nutrient Stress | Upregulated | Increased Abundance | Increased Level | Transcriptional Activation |
| Inhibitor Present | No Change | No Change | Decreased Level | Post-translational Inhibition (e.g., allosteric) |
| Precursor Overexpression | No Change | No Change | Increased Level | Substrate-driven flux |
This compound is synthesized within the complex and highly interconnected isoprenoid metabolic network. nih.govresearchgate.net Network analysis is used to understand the topology and dynamics of these pathways. nih.govresearchgate.net All isoprenoids originate from the central precursors IPP and DMAPP, which are themselves synthesized by either the MVA or MEP pathway. uni.lu These pathways represent major metabolic hubs.
Network analysis helps to:
Visualize Pathway Topology: Mapping the connections between the central carbon metabolism, the MVA/MEP pathways, and the downstream branches leading to this compound and other isoprenoids.
Identify Key Regulatory Nodes: Pinpointing enzymes or metabolites that exert significant control over the flux distribution within the network. For instance, the enzymes that commit IPP and DMAPP to the synthesis of long-chain polyprenyls are critical branch points.
This approach is essential for metabolic engineering efforts aimed at overproducing specific isoprenoids, as it helps to understand the global consequences of modifying a single pathway.
Investigating this compound in Environmental and Ecological Contexts
This compound and other long-chain polyprenyl diphosphates are crucial for the survival of many microorganisms, where they serve as precursors for essential cell components. semanticscholar.org Investigating their role in complex environmental settings requires specialized techniques.
In bacteria, long-chain polyprenyl phosphates are precursors to molecules like bactoprenol (B83863) phosphate, a lipid carrier essential for transporting peptidoglycan subunits across the cell membrane during cell wall synthesis. semanticscholar.org They are also used to form the side chains of respiratory quinones. The ability to synthesize these molecules is a fundamental aspect of microbial fitness and survival in competitive environments like soil.
Studying the role of this compound in complex ecosystems is facilitated by culture-independent 'omics' methods.
Metagenomics: This involves sequencing the total DNA from an environmental sample (e.g., soil, gut microbiome). frontiersin.org By searching these metagenomic datasets, researchers can identify and quantify the genes encoding this compound synthases and other enzymes in the isoprenoid pathway. researchgate.net This reveals the genetic potential of the entire microbial community to produce this compound and can link this potential to specific microbial taxa.
Microbial Metabolomics: This technique is used to directly detect and quantify small molecules, including this compound, from environmental samples. nih.govnih.gov This confirms the actual production of the compound in situ, providing a snapshot of the community's metabolic activity.
Combining metagenomics and metabolomics allows scientists to link the functional potential (genes) of a microbial community to its functional output (metabolites). This integrated approach is invaluable for understanding how microbial communities produce and utilize this compound in their natural habitats and how these processes respond to environmental changes.
Future Directions and Emerging Research Frontiers for Tridecaprenyl Diphosphate
Unidentified Enzymatic Steps and Novel Pathways in Tridecaprenyl Diphosphate (B83284) Metabolism
A primary challenge in the field of isoprenoid metabolism is the complete elucidation of all biosynthetic and metabolic pathways. The discovery of novel enzymes and alternative routes for common molecules is a recurring theme in metabolic research. nih.govillinois.edunih.gov While the core synthesis of the C65 backbone of tridecaprenyl diphosphate is understood to be catalyzed by a cis-prenyltransferase, the full metabolic network remains incompletely mapped.
Future research will likely focus on identifying novel enzymes responsible for subsequent modifications of the tridecaprenyl chain or the diphosphate head group. It is plausible that currently unannotated enzymes catalyze reactions that alter the saturation, cyclization, or functionalization of the polyprenyl chain, leading to derivatives with unique biological roles. The serendipitous discovery of unexpected pathways is a common driver of progress in metabolic engineering and can reveal previously unknown metabolic capabilities within an organism. nih.gov
Strategies for discovering these hidden pathways include:
Genome Mining: Searching sequenced genomes for genes that are co-located with known isoprenoid synthesis genes. These gene clusters may encode enzymes for a related pathway. nih.gov
Metabolomic Profiling: Using advanced mass spectrometry to compare the metabolic profiles of wild-type organisms with those of mutants in which known isoprenoid pathway genes have been deleted. The accumulation of novel intermediates or the absence of downstream products can point to missing enzymatic steps.
Enzyme Promiscuity Studies: Investigating the potential for known enzymes to have secondary, uncharacterized activities on isoprenoid substrates. nih.gov
Closing the gap between the vast amount of genomic sequence data and the functional assignment of enzymes is a significant challenge that, once addressed, could reveal a host of new pathways connected to this compound. nih.govillinois.edu
Advanced Structural Biology for Mechanistic Elucidation of Complex Enzymes
A deep understanding of enzyme function is predicated on knowledge of its three-dimensional structure. Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, are critical for elucidating the catalytic mechanisms of the complex enzymes involved in this compound synthesis. jeolusa.commdpi.com These two methods are highly complementary; cryo-EM is well-suited for large, flexible protein complexes that may be difficult to crystallize, while X-ray crystallography can provide atomic-resolution details of smaller, more stable enzymes. jeolusa.comnih.govnih.gov
For this compound synthase, structural studies could reveal:
Active Site Architecture: The precise arrangement of amino acid residues that bind the substrates (isopentenyl diphosphate and an allylic primer) and the magnesium ion cofactors. nih.gov
Chain-Length Determination Mechanism: How the enzyme controls the precise addition of ten isoprene (B109036) units to generate the C65 chain. This is a fundamental question for all long-chain polyprenyl diphosphate synthases.
Conformational Changes: How the enzyme's structure changes upon substrate binding and during the catalytic cycle. Such changes are often crucial for sequestering the reactive carbocation intermediates from the aqueous solvent. nih.gov
By integrating high-resolution structural data with biochemical and computational analyses, researchers can build detailed models of the entire catalytic process. This knowledge is not only fundamental to understanding the biology of these enzymes but is also invaluable for efforts to engineer them for novel functions or improved efficiency.
| Technique | Advantages for Studying Isoprenoid Synthases | Limitations |
| X-ray Crystallography | Can provide atomic (sub-2 Å) resolution. Well-established methodology. mdpi.com | Requires well-diffracting crystals, which can be difficult to obtain for large or membrane-associated proteins. Provides a static picture. |
| Cryo-Electron Microscopy (Cryo-EM) | Does not require crystallization. Can capture multiple conformational states from a single sample. Ideal for large complexes. jeolusa.comcreative-biostructure.com | Historically lower resolution than crystallography, although recent advances have closed this gap significantly. Best suited for molecules >250 kDa. nih.gov |
Development of Synthetic Biology Tools for Precision Engineering of this compound Production
Synthetic biology offers a powerful toolkit for the rational engineering of microorganisms to produce valuable chemicals, including isoprenoids. researchgate.net The goal is to create microbial cell factories that can sustainably produce this compound or its derivatives from simple feedstocks like glucose. nih.gov This involves the precise manipulation of an organism's genetics and metabolism. lbl.gov
Key synthetic biology approaches for this purpose include:
Pathway Engineering: Assembling heterologous biosynthetic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. This involves expressing the genes for this compound synthase and ensuring a sufficient supply of the precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). lbl.govnih.gov
Gene Expression Control: Utilizing libraries of characterized promoters, ribosome binding sites, and other regulatory elements to fine-tune the expression levels of pathway enzymes. This allows for the balancing of metabolic flux and avoidance of toxic intermediate accumulation. nih.gov
Genome Editing: Employing tools like CRISPR-Cas9 for precise and efficient modification of the host genome. mdpi.com This can be used to knock out competing metabolic pathways that divert precursors away from the desired product or to integrate the synthetic pathway directly into the chromosome for greater stability. researchgate.net
Biosensor Development: Creating genetically encoded sensors that can detect intracellular concentrations of this compound or its precursors. These sensors can be linked to regulatory circuits to dynamically control pathway gene expression, leading to autonomous optimization of production.
These tools enable a "design-build-test-learn" cycle of metabolic engineering, where computational models guide the design of genetic modifications, which are then constructed and tested experimentally, with the results feeding back to improve the next design iteration. nih.gov
Exploration of this compound's Role in Underexplored Biological Systems
While the function of related polyprenyl diphosphates as precursors to essential molecules like ubiquinone and dolichol is well-established in model organisms, the role of this compound in many other biological systems remains largely unexplored. Homologs of polyprenyl diphosphate synthases are found across all domains of life, including in many uncharacterized archaea and fungi, suggesting diverse and potentially novel functions. ebi.ac.uk
Future research should investigate the presence and function of this compound in:
Archaea: Particularly extremophiles, where unique lipid structures are required for membrane stability in harsh environments. This compound could be a precursor to novel membrane lipids or other specialized molecules.
Fungi: Fungi play crucial roles in many ecosystems, including in symbiotic relationships with plants (e.g., mycorrhizae). researchgate.net Long-chain isoprenoids could function as signaling molecules in these interactions or as precursors to secondary metabolites with antifungal or other bioactive properties. Fungal denitrification pathways are also an area of active research. frontiersin.org
Marine Microorganisms: The vast diversity of marine microbes represents a largely untapped resource for discovering novel biochemistry. This compound in these organisms could be involved in pathways that are unique to their specific ecological niches.
By studying these underexplored systems, researchers may uncover entirely new biological contexts for this compound, expanding our understanding of its functional significance in the tree of life.
Computational Modeling and Simulation of Isoprenoid Metabolic Networks
The biosynthesis of this compound is embedded within the broader and highly complex network of isoprenoid metabolism. nih.gov Computational modeling provides a powerful framework for understanding and predicting the behavior of these networks on a system-wide scale. ijml.orgnih.gov
Two key computational approaches are:
Kinetic Modeling: While FBA provides a picture of steady-state fluxes, kinetic models incorporate enzyme reaction rates and metabolite concentrations to simulate the dynamic behavior of a metabolic pathway over time. plos.orglouisville.edu Constructing a kinetic model of the isoprenoid pathway could help identify rate-limiting steps and predict the dynamic response of the network to environmental perturbations. plos.org
These computational tools are essential for modern metabolic engineering. nih.govnih.gov They allow for the in silico testing of many potential engineering strategies, saving time and resources by prioritizing the most promising modifications for experimental validation. As models become more detailed and accurate, they will be indispensable for the rational design of microbial strains optimized for high-level production of this compound.
Q & A
Q. What experimental methodologies are recommended for quantifying tridecaprenyl diphosphate in microbial systems?
Quantification requires techniques like liquid chromatography-mass spectrometry (LC-MS) with optimized ionization settings for phosphorylated isoprenoids. Radiometric assays using - or -labeled isopentenyl diphosphate (IDP) precursors can track enzymatic activity in vitro. Critical validation steps include using internal standards (e.g., deuterated analogs) and avoiding contamination from crystal water in diphosphate salts, which can skew mass measurements .
Q. How is this compound structurally characterized, and what analytical challenges arise?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) identifies phosphate groups, while tandem MS/MS differentiates isoprenoid chain lengths. Challenges include distinguishing cis/trans double bond configurations (e.g., ditrans,polycis-tridecaprenyl diphosphate) and ensuring sample purity, as contaminants like monophosphate salts (72.58% purity) may co-elute during chromatography .
Q. What role do prenyltransferases play in this compound biosynthesis?
Prenyltransferases (e.g., geranyl diphosphate synthase homologs) iteratively condense isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP) to form C-C chains. Structural studies reveal conserved aspartate-rich motifs that bind diphosphate substrates, with product specificity influenced by hydrophobic active-site residues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chain-length determination by prenyltransferases across in vitro vs. in vivo studies?
Discrepancies often arise from post-translational modifications (e.g., phosphorylation) or allosteric regulators in vivo. Combinatorial approaches—such as cryo-EM to visualize enzyme conformations and site-directed mutagenesis of substrate-binding pockets—can reconcile differences. Cross-validation with in vivo metabolite extraction protocols (e.g., quenching with cold methanol) is critical .
Q. What experimental designs mitigate challenges in reconstituting this compound biosynthesis pathways in heterologous hosts?
Key considerations include:
- Cofactor optimization : Mg or Mn concentrations to stabilize enzyme-substrate complexes.
- Compartmentalization : Localizing enzymes to membranes to mimic native lipid bilayer interactions.
- Orthogonal assays : Combining radiolabeled substrate incorporation with LC-MS to confirm product identity .
Q. How do researchers address contradictory data on this compound’s regulatory roles in terpene biosynthesis?
Contradictions may stem from tissue-specific expression or feedback inhibition by downstream metabolites. Dual RNA-seq and metabolomics profiling can correlate prenyltransferase expression levels with diphosphate pool sizes. Isotopic -labeling tracks flux through competing pathways (e.g., MEP vs. mevalonate) under varying stress conditions .
Q. What advanced techniques elucidate the ecological significance of this compound in microbial symbioses?
Metagenomic mining of biosynthetic gene clusters (BGCs) paired with gene knockout studies identifies this compound-dependent secondary metabolites (e.g., hopanoids). Stable isotope probing (SIP) with -labeled precursors traces incorporation into membrane lipids, linking biosynthesis to environmental adaptation .
Methodological Best Practices
- Standardization : Use Pharmacopeia-defined crystal water content in diphosphate salts for calibration .
- Ethical compliance : Disclose IRB approval for studies involving microbial genetic manipulation .
- Data interpretation : Compare findings against GLUE-like benchmarks for enzymatic activity assays, ensuring statistical rigor in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
